3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one
Description
This compound features a 1,4-dihydropyridazin-4-one core substituted with a 1,2,4-oxadiazole ring at position 3 and a 4-ethylphenyl group at position 1 (Fig. 1). The 4-ethylphenyl group contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability . This hybrid heterocyclic structure is of interest in medicinal chemistry due to the pharmacological relevance of oxadiazoles (e.g., enzyme inhibition) and dihydropyridazinones (e.g., cardiovascular activity) .
Properties
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2/c1-2-13-6-8-16(9-7-13)25-11-10-17(26)18(23-25)20-22-19(24-27-20)14-4-3-5-15(21)12-14/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKVJIWNOSRGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using Lawesson’s reagent or phosphorus pentasulfide.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a suitable boronic acid and a halogenated pyridine derivative.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached via a nucleophilic substitution reaction, using a fluorobenzyl halide and a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one would depend on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: Signaling pathways or metabolic pathways that are affected by the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxadiazole-Containing Analogs
The 1,2,4-oxadiazole ring is a common pharmacophore in drug design. A structurally related compound, 3-(4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid (), shares the 3-chlorophenyl-oxadiazole motif but replaces the dihydropyridazinone with a cyclobutane-carboxylic acid. This substitution likely reduces aromatic conjugation, decreasing planarity and altering solubility. Computational studies using density-functional theory (DFT) could elucidate electronic differences, such as dipole moments or HOMO/LUMO gaps, which influence reactivity .
Dihydropyridazinone Derivatives
- 3-[3-(4-Ethoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1-Phenyl-1,4-Dihydropyridazin-4-One (): This analog replaces the 4-ethylphenyl group with a phenyl ring and substitutes the oxadiazole’s 3-chlorophenyl with 4-ethoxyphenyl. The absence of the ethyl group may reduce lipophilicity (logP), impacting bioavailability .
- 3-(4-Chloro-2-Fluoro-5-Sulfanylphenyl)-1-Methyl-6-(Trifluoromethyl)-1,4-Dihydropyridazin-4-One (): This derivative retains the dihydropyridazinone core but incorporates sulfanyl and trifluoromethyl groups. The trifluoromethyl group enhances metabolic stability, while the sulfanyl moiety may introduce hydrogen-bonding interactions absent in the target compound. Such differences could lead to divergent biological targets .
Chlorophenyl-Substituted Compounds
- The propanone scaffold lacks the conjugated system of dihydropyridazinone, likely reducing π-π stacking interactions in protein binding. This highlights the importance of the heterocyclic core in target engagement .
- 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde (): The 3-chlorophenyl group here is attached via a sulfanyl linker to a pyrazole ring. The sulfanyl group’s polarizability may enhance solubility compared to the oxadiazole’s rigid structure, but the pyrazole core lacks the redox activity of dihydropyridazinone .
Data Table: Key Structural and Hypothesized Properties
| Compound Name | Core Structure | Key Substituents | Hypothesized logP | Bioactivity Hypothesis |
|---|---|---|---|---|
| Target Compound | Dihydropyridazinone | 3-(3-Chlorophenyl)-oxadiazole, 4-ethylphenyl | 3.8 | Kinase inhibition, anti-inflammatory |
| 3-(4-{[3-(3-Chlorophenyl)-Oxadiazol-5-yl]Methoxy}Phenyl)Cyclobutane Acid | Cyclobutane | 3-Chlorophenyl-oxadiazole, carboxylic acid | 2.5 | Solubility-driven enzyme inhibition |
| 3-[3-(4-Ethoxyphenyl)-Oxadiazol-5-yl]-1-Phenyl-Dihydropyridazin-4-One | Dihydropyridazinone | 4-Ethoxyphenyl-oxadiazole, phenyl | 3.2 | Reduced metabolic stability |
| 3-(4-Chloro-2-Fluoro-5-Sulfanylphenyl)-1-Methyl-6-Trifluoromethyl-Dihydropyridazin-4-One | Dihydropyridazinone | Sulfanyl, trifluoromethyl | 4.1 | Enhanced metabolic resistance |
Research Findings and Implications
- Electronic Effects : The 3-chlorophenyl group in the target compound likely stabilizes the oxadiazole ring via resonance, as shown in DFT studies of similar systems . This could enhance binding to electron-deficient enzyme pockets.
- Lipophilicity : The 4-ethylphenyl group increases logP compared to ethoxy or carboxylic acid analogs (Table 1), suggesting better blood-brain barrier penetration .
- Synthetic Challenges: Heterocyclic fusion (oxadiazole + dihydropyridazinone) may require multi-step protocols, as seen in ’s synthesis of coumarin-benzodiazepine hybrids.
Biological Activity
The compound 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one is a member of the dihydropyridazinone family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and various biological evaluations.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H17ClN4O2
- Molecular Weight : 358.81 g/mol
- IUPAC Name : this compound
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN4O2 |
| Molecular Weight | 358.81 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For example:
- Study on Cell Lines : The compound was tested against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells. The results indicated significant antiproliferative activity with IC50 values in the low micromolar range.
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with the compound leads to cell cycle arrest at the G2/M phase and induces apoptosis through activation of caspases.
- Inhibition of Tyrosine Kinase Activity : Similar compounds have been reported to inhibit EGFR (epidermal growth factor receptor) tyrosine kinase activity, suggesting a potential pathway for the observed anticancer effects.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis |
| SW480 | 6.2 | Inhibition of EGFR |
| A549 | 4.8 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Preliminary studies suggest it may possess antibacterial properties against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 1: Evaluation in Animal Models
In vivo studies using murine models have demonstrated that administration of the compound resulted in significant tumor reduction compared to control groups. The study highlighted the importance of dosage and administration route in maximizing therapeutic efficacy.
Case Study 2: Structure–Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the oxadiazole ring significantly affect biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
